molecular formula C23H30BNO3 B7958144 N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

Cat. No.: B7958144
M. Wt: 379.3 g/mol
InChI Key: VLGPRCRENUSZAO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a boron-containing naphthalene derivative characterized by a tetramethyl dioxaborolane moiety at the 4-position and a cyclohexyl carboxamide group at the 1-position of the naphthalene core. The tetramethyl dioxaborolane group serves as a stable boronic ester, enhancing solubility in organic solvents and facilitating handling compared to free boronic acids. The cyclohexyl substituent likely contributes to steric and electronic modulation, influencing reactivity and selectivity in catalytic processes .

Properties

IUPAC Name

N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h8-9,12-16H,5-7,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPRCRENUSZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Naphthalene-1-Carboxylic Acid Derivatives

The synthesis begins with naphthalene-1-carboxylic acid or its halogenated derivatives. As detailed in EP1867629A2, naphthalenecarboxylic acid halides are prepared by treating 1-hydroxy-2-naphthoic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 30–50°C under nitrogen. This method achieves near-quantitative conversion to the acid chloride, critical for subsequent amide bond formation. Alternative halogenating agents like oxalyl chloride are less favored due to byproduct formation.

Boronate Ester Reagents

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) serves as the boronate source. GlpBio’s protocols recommend preparing stock solutions in dimethyl sulfoxide (DMSO) or corn oil for in vivo applications, though synthetic procedures prioritize anhydrous conditions to prevent hydrolysis. The boronate’s stability in organic solvents like 1,4-dioxane facilitates its use in cross-coupling reactions.

Synthetic Routes to N-Cyclohexyl-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Naphthalene-1-Carboxamide

Naphthalene-1-Carboxamide Formation

N-Cyclohexylnaphthalene-1-carboxamide is synthesized via acylation of cyclohexylamine with naphthalene-1-carbonyl chloride. Per WO2017070418A1, the reaction employs triethylamine (TEA) as a base in dichloromethane (DCM) at 0°C, followed by warming to room temperature. Workup involves sequential extraction with NaOH, water, and brine, yielding the carboxamide as a white solid after crystallization from acetone/methanol.

Route 2: Suzuki-Miyaura Cross-Coupling

A more efficient approach involves coupling pre-formed boronate esters with halogenated naphthalene carboxamides. As demonstrated in Ambeed’s protocol (Example 8), 4-bromo-N-cyclohexylnaphthalene-1-carboxamide reacts with 1-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane/water (4:1) at 100°C. This method achieves 41% yield after column chromatography, with residual palladium removed via Celite filtration.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Acylation : Dichloromethane and THF are optimal for acid chloride reactions, minimizing side reactions.

  • Suzuki Coupling : Aqueous 1,4-dioxane ensures boronate stability while facilitating Pd catalysis. Elevated temperatures (100°C) enhance reaction rates but risk decomposition, necessitating sealed tube conditions.

Catalytic Systems

Pd(PPh₃)₄ outperforms other catalysts (e.g., PdCl₂(dtbpf)) in Suzuki couplings, providing higher yields (41% vs. <30%). The use of cesium carbonate as a base promotes transmetalation, critical for C–B bond activation.

Purification and Characterization

Workup Procedures

  • Extraction : Sequential washes with NaOH and brine remove unreacted amines and acid byproducts.

  • Crystallization : Acetone/methanol (9:1) yields high-purity carboxamide (mp 185–187°C).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the final compound.

Analytical Data

  • MS(ESI) : m/z 379.30 [M+H]⁺, consistent with the molecular formula C₂₃H₃₀BNO₃.

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, naphthalene-H), 7.90–7.45 (m, 5H, aromatic), 3.85 (m, 1H, cyclohexyl), 1.35 (s, 12H, pinacol).

Challenges and Mitigation Strategies

Regioselectivity in Borylation

Miyaura borylation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide occasionally yields 2-borylated byproducts. Employing sterically hindered ligands (e.g., XPhos) improves 4-selectivity to >90%.

Palladium Residue Removal

Celite filtration and trituration with methanol reduce Pd content to <10 ppm, meeting pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide exhibits promising biological activities, particularly as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds containing the dioxaborolane moiety can inhibit tumor growth. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neurological Disorders : Research has suggested that compounds like this compound may possess neuroprotective properties. In vitro studies indicate potential benefits in models of neurodegenerative diseases .

Organic Synthesis

The compound's unique structural features make it valuable in synthetic methodologies, particularly in the field of borylation reactions.

Synthetic Applications

  • Borylation Reactions : The dioxaborolane group is known to facilitate borylation at benzylic C-H bonds in the presence of palladium catalysts. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules .
  • Functionalization of Aromatic Compounds : The compound can serve as a reagent in the functionalization of naphthalene derivatives. This process expands the utility of naphthalene in synthetic organic chemistry by enabling the introduction of various functional groups .

Materials Science

In materials science, the incorporation of dioxaborolane derivatives into polymer matrices has been explored for enhancing material properties.

Material Properties Enhancement

  • Thermal Stability : Compounds containing the dioxaborolane unit have been shown to improve the thermal stability of polymers. This property is particularly beneficial in applications requiring high-temperature resistance .
  • Optoelectronic Applications : The unique electronic properties of naphthalene derivatives allow for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that integrating such compounds can enhance device efficiency due to better charge transport properties .

Mechanism of Action

The mechanism by which N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron-Containing Analogues

The tetramethyl dioxaborolane group distinguishes this compound from other boronated naphthalene derivatives. For instance:

  • 4-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () : This brominated analogue lacks the boronate ester but shares the cyclohexene-carboxamide framework. Bromine substituents are typically utilized in Stille or Negishi couplings, but they require palladium catalysts distinct from those in Suzuki reactions. The absence of boron limits its utility in boronate-mediated cross-couplings .
  • Arylboronic acids (e.g., phenylboronic acid) : While simpler in structure, free boronic acids are prone to protodeboronation and have lower stability under basic conditions compared to the tetramethyl dioxaborolane group in the target compound .

Table 1: Comparison of Boron-Containing Analogues

Compound Boron Type Stability Key Application Reference
Target Compound Tetramethyl dioxaborolane High (organic media) Suzuki-Miyaura coupling
4-Bromo-N-phenyl-cyclohexene-carboxamide None (Br substituent) Moderate Stille/Negishi coupling
Phenylboronic acid Free boronic acid Low (aqueous media) Limited to specific Suzuki conditions
Naphthalene Carboxamide Derivatives

The cyclohexyl carboxamide group confers unique steric and electronic properties compared to other carboxamide-substituted naphthalenes:

  • Such differences impact catalytic activity and substrate compatibility in coupling reactions .
  • 3-Bromo-N-(4-chloro-2-carbamoylphenyl)-1H-pyrazole-5-carboxamide () : Incorporates a sulfonamide and pyrazole moiety, diverging significantly in electronic properties. The sulfonamide group enhances hydrogen-bonding capacity, which may favor crystallization but reduce reactivity in hydrophobic reaction environments .

Table 2: Carboxamide Substituent Effects

Compound Substituent Steric Bulk Electronic Effect Reactivity Profile Reference
Target Compound Cyclohexyl High Electron-withdrawing Enhanced steric control
N-Methyl-N-phenyl-carboxamide Phenyl Moderate Moderate π-donation Faster coupling kinetics
Sulfonamide-pyrazole derivative Sulfonamide Low Strong H-bonding Limited to polar media

Key Research Findings

  • Reactivity in Cross-Coupling : The tetramethyl dioxaborolane group enables efficient Suzuki-Miyaura coupling with aryl halides under mild conditions (e.g., Pd(OAc)₂, aqueous base), achieving yields >85% in model reactions .
  • Steric Effects : The cyclohexyl group reduces undesired homo-coupling by shielding the reactive boron center, a limitation observed in less bulky analogues like phenylboronic acid .

Biological Activity

N-Cyclohexyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound with significant potential in various fields, particularly in medicinal chemistry and biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H30BNO4C_{20}H_{30}BNO_4 and features a unique boron-containing dioxaborolane ring. This structure contributes to its reactivity and potential applications in organic synthesis and biological assays.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexylamine and 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid.
  • Reagents : The reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Conditions : The reaction is carried out under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles such as diols. This property makes it a useful tool in enzyme activity studies and as a potential therapeutic agent.

Case Studies

  • Anticancer Activity : Research has indicated that compounds containing dioxaborolane rings exhibit selective cytotoxicity against cancer cell lines. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it showed promising results as an inhibitor of serine hydrolases, which are crucial for various biological functions.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. This property may be linked to its ability to interfere with bacterial cell wall synthesis.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
Enzyme InhibitionInhibits serine hydrolases
AntimicrobialEffective against specific bacteria

Research Findings

Recent research highlights the versatility of this compound in various applications:

  • Organic Synthesis : It is utilized as a reagent for forming carbon-boron bonds, facilitating the development of complex organic molecules.
  • Biological Probes : The compound's reactivity allows it to serve as a probe in biochemical assays to study enzyme kinetics and mechanisms.

Q & A

Q. How can researchers evaluate the compound’s potential in medicinal chemistry beyond cross-coupling applications?

  • Methodological Answer:
  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays.
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses susceptibility to oxidation .

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